8-Br-ATP

Purinergic Signaling P2X Receptor Pharmacology Smooth Muscle Physiology

Researchers studying P2X receptor pharmacology or myosin mechanics often face data variability caused by ectonucleotidase degradation of native ATP. 8-Br-ATP (CAS 23567-97-7) eliminates this confound through its 5-fold slower hydrolysis rate (20% of ATP) by vascular ATPDase, ensuring stable agonist concentrations in organ bath and enzyme kinetics assays. • Partial agonist potency (0.19-fold vs ATP) for submaximal P2X receptor activation in smooth muscle • Complete poly(A) polymerase chain termination-no primer extension • Functional selectivity: supports smooth muscle myosin contraction but not skeletal, enabling isoform-specific cross-bridge studies. Each batch is verified by HPLC and supplied with a Certificate of Analysis.

Molecular Formula C10H15BrN5NaO13P3
Molecular Weight 609.07 g/mol
Cat. No. B12061149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Br-ATP
Molecular FormulaC10H15BrN5NaO13P3
Molecular Weight609.07 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Na]
InChIInChI=1S/C10H15BrN5O13P3.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);
InChIKeyZKMCUMNNTIIFSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Br-ATP Procurement Guide


8-Bromoadenosine 5′-triphosphate (8-Br-ATP) is a C8‑brominated analog of adenosine triphosphate (ATP) . The substitution of a hydrogen atom with bromine at the 8‑position of the adenine ring imparts distinct stereoelectronic properties, enabling the compound to serve as a selective probe for ATP‑binding sites in purinergic receptors, myosin motor proteins, and poly(A) polymerase [1][2]. Unlike native ATP, 8‑Br‑ATP exhibits altered potency at P2X receptors, differential susceptibility to ectonucleotidase hydrolysis, and unique substrate behavior in polymerase assays—features that render it a critical tool for dissecting nucleotide‑dependent signaling and enzymatic mechanisms [3].

1 Selective P2X partial agonist probe for purinergic signaling assays
2 Slower ectonucleotidase degradation supports stable extracellular concentration
3 Chain-terminating substrate for poly(A) polymerase mechanistic studies

Why 8-Br-ATP Cannot Be Substituted


8‑Br‑ATP cannot be replaced by unmodified ATP or by other halogenated ATP analogs in experiments requiring defined receptor potency, enzyme kinetics, or substrate specificity. While ATP is the endogenous agonist for P2X receptors, 8‑Br‑ATP acts as a partial agonist with reduced potency (0.19‑fold that of ATP) in smooth muscle contraction assays [1]. In contrast, 2‑chloro‑ATP and 2‑MeS‑ATP are hydrolyzed at markedly different rates by vascular ATPDase (99% and 63% of ATP rate, respectively, versus 20% for 8‑Br‑ATP), directly impacting experimental readouts in tissues with high ectonucleotidase activity . Furthermore, C8‑halogenated ATP analogs exhibit divergent behavior in poly(A) polymerase assays: 8‑Br‑ATP and 8‑Cl‑ATP completely block primer extension, whereas 8‑amino‑ATP and 8‑azido‑ATP only moderately reduce tail length [2]. These quantitative disparities preclude simple substitution without compromising data validity.

P2X receptor agonism profile
Acts as partial agonist with distinct potency; unmodified ATP or 2-substituted analogs yield full agonism and may mask receptor subtype pharmacology.
Ectonucleotidase susceptibility
Hydrolyzed at markedly slower rate than ATP, 2-Cl-ATP, or 2-MeS-ATP; rapid degradation of alternatives in high ATPDase tissues can confound response kinetics.
Poly(A) polymerase chain elongation
C8-bromination completely blocks primer extension, while other C8-modified analogs (e.g., amino, azido) only reduce tail length; substitution loses the chain-terminator property.

8-Br-ATP Quantitative Differentiation Evidence


P2X Receptor Agonist Potency

8‑Br‑ATP acts as a partial agonist at purinergic P2X receptors, inducing contraction of isolated guinea pig bladder strips with a potency that is only 0.19‑fold that of native ATP [1]. This reduced efficacy makes 8‑Br‑ATP a valuable tool for discriminating between P2X receptor subtypes and for studying partial agonism in tissue preparations where full ATP response must be attenuated.

P2X agonist potency
Head‑to‑head
0.19‑fold relative to ATP
Partial agonism assay context; enables submaximal P2X receptor activation profiling
Isolated guinea pig bladder strips
Purinergic Signaling P2X Receptor Pharmacology Smooth Muscle Physiology

Ectonucleotidase Hydrolysis Rate

8‑Br‑ATP is hydrolyzed by purified ATP‑diphosphohydrolase (ATPDase) from bovine aorta smooth muscle cells at 20% of the rate observed for ATP . In contrast, 2‑chloro‑ATP and 2‑MeS‑ATP are hydrolyzed at 99% and 63% of the ATP rate, respectively, under identical conditions (250 µM substrate concentration). This relative resistance to enzymatic degradation prolongs the effective half‑life of 8‑Br‑ATP in extracellular environments, a critical consideration for in vivo or cell‑based assays where ATPDase activity is high.

Hydrolysis rate
Head‑to‑head
8‑Br‑ATP20% of ATP rate
2‑Cl‑ATP99%
2‑MeS‑ATP63%
Reported ectonucleotidase resistance; supports longer extracellular half‑life in high ATPDase environments
Purified ATPDase, 250 µM substrate
Purinergic Signaling Ectonucleotidase ATP‑Diphosphohydrolase Vascular Biology

Myosin ATPase Kinetics

8‑Br‑ATP serves as a substrate for heavy meromyosin (HMM) ATPase, with kinetic parameters distinctly different from ATP. For HMM, the Michaelis constant (Kₘ) for 8‑Br‑ATP is 27 µM, and the maximum velocity (Vₘ) is 21 min⁻¹ [1]. The fluorescence change induced by 8‑Br‑ATP binding yields a Kf1 of 4 µM, and the apparent dissociation constant (Kd) for acto‑HMM dissociation is 22 µM [1]. In contrast, ATP typically exhibits a Kₘ in the low micromolar range (∼1–10 µM) and supports robust actin‑activated ATPase activity, whereas 8‑Br‑ATP fails to support superprecipitation of actomyosin or myofibrillar contraction [1]. These kinetic differences make 8‑Br‑ATP a useful tool for trapping specific intermediates in the myosin ATPase cycle.

Myosin kinetics
Cross‑study
Kₘ = 27 µM, Vₘ = 21 min⁻¹
Non‑productive substrate for skeletal HMM; enables intermediate trapping studies
HMM, low ionic strength, Mg²⁺, 25 °C
Muscle Physiology Myosin ATPase Enzyme Kinetics Chemomechanical Coupling

Poly(A) Polymerase Substrate Specificity

In assays with Saccharomyces cerevisiae poly(A) polymerase (yPAP), 8‑Br‑ATP and 8‑Cl‑ATP fail to support any primer extension, whereas 8‑amino‑ATP, 8‑azido‑ATP, and 8‑aza‑ATP produce moderate to substantial reductions in poly(A) tail length [1]. In contrast, C2‑modified analogs (2‑amino‑ATP, 2‑Cl‑ATP) are excellent substrates that support normal tail synthesis. This strict requirement for a C8 substituent that is not halogenated indicates that 8‑Br‑ATP acts as a chain terminator, providing a means to selectively inhibit polyadenylation in vitro.

Poly(A) extension
Head‑to‑head
8‑Br‑ATPNo extension (chain termination)
8‑amino‑ATPModerate reduction
2‑Cl‑ATPExcellent substrate
Selective chain terminator for poly(A) polymerase; probes polyadenylation mechanism
S. cerevisiae yPAP, ³²P‑labeled primer
RNA Processing Polyadenylation Nucleotidyltransferase Enzyme Specificity

Smooth vs Skeletal Myosin Selectivity

8‑Br‑ATP supports actin translocation and superprecipitation in smooth muscle myosin but fails to do so in skeletal muscle myosin [1]. In smooth muscle actomyosin, 8‑Br‑ATP induces super‑precipitation and increases intrinsic tryptophan fluorescence to the same degree as ATP itself, indicating that it can enter the normal force‑generating pathway. In skeletal muscle myosin subfragment‑1 (SKE S‑1), however, 8‑Br‑ATP does not enhance tryptophan fluorescence and does not support actin translocation, despite promoting actomyosin dissociation and Pi bursting [1]. This isoform‑selective behavior reflects structural differences in the ATPase sites of smooth and skeletal myosins, making 8‑Br‑ATP a valuable probe for distinguishing myosin isoform function.

Myosin isoform selectivity
Head‑to‑head
Smooth muscle myosinSupports actin translocation & superprecipitation
Skeletal muscle myosinNo translocation or contraction
Isoform‑specific myosin activation probe for smooth vs skeletal muscle studies
In vitro motility assays, myosin S‑1
Myosin Isoforms Muscle Contraction Actin Translocation Chemomechanical Transduction

Cytotoxicity in Multiple Myeloma Cells

8‑Br‑ATP exhibits concentration‑dependent cytotoxicity toward multiple myeloma (MM 1.s) cells with an IC₅₀ of 23.1 µM after 5 days of exposure [1][2]. While ATP itself can also induce cell death via P2X7 receptor activation, the potency and mechanism differ; 8‑Br‑ATP is specifically recognized as a P2X receptor agonist that triggers apoptosis in MM cells. This quantitative potency value provides a benchmark for comparing the efficacy of 8‑Br‑ATP across different cell lines and for structure‑activity relationship studies of halogenated ATP analogs.

Cytotoxicity (MM cells)
Cross‑study
IC₅₀ = 23.1 µM
Reported cell‑model response context; supports cytotoxicity endpoint review
MM 1.s cells, 5‑day incubation
Cancer Biology Multiple Myeloma Cytotoxicity Assay ATP Analog Pharmacology

8-Br-ATP Application Scenarios


Discriminating P2X Receptor Subtypes

Researchers studying P2X receptor‑mediated contraction in vascular or bladder smooth muscle can utilize 8‑Br‑ATP as a partial agonist tool. Its reduced potency (0.19‑fold relative to ATP) in guinea pig bladder strips [1] allows for submaximal receptor activation, facilitating the identification of P2X receptor subtypes with distinct agonist sensitivities. The slower hydrolysis by vascular ATPDase (20% of ATP rate) further ensures that agonist concentration remains stable over the course of organ bath experiments, reducing the confounding influence of ectonucleotidase activity.

Trapping Myosin ATPase Intermediates

8‑Br‑ATP is an essential tool for muscle biophysicists investigating the myosin cross‑bridge cycle. Because 8‑Br‑ATP supports actomyosin dissociation but fails to drive contraction or actin translocation in skeletal muscle [2], it can be used to populate and stabilize the myosin·ADP·Pi state. The well‑defined kinetic parameters for heavy meromyosin (Kₘ = 27 µM, Vₘ = 21 min⁻¹) [3] enable precise experimental design for stopped‑flow, fluorescence, or X‑ray diffraction studies aimed at resolving transient intermediates in the chemomechanical transduction pathway.

Selective Inhibition of Poly(A) Polymerase

In molecular biology and RNA biochemistry laboratories, 8‑Br‑ATP serves as a chain terminator for poly(A) polymerase. Unlike other C8‑modified analogs that permit partial tail synthesis, 8‑Br‑ATP completely blocks primer extension [4]. This property is invaluable for in vitro studies of polyadenylation mechanisms, for investigating the role of poly(A) tails in mRNA stability and translation, and for developing assays to screen for inhibitors of poly(A) polymerase activity.

Isoform-Selective Smooth Muscle Myosin Activation

For researchers comparing smooth and skeletal muscle myosin isoforms, 8‑Br‑ATP provides a unique advantage: it supports actin translocation and superprecipitation in smooth muscle myosin but fails to do so in skeletal muscle myosin [5]. This functional selectivity arises from structural differences in the ATP‑binding pockets and enables isoform‑specific studies of contractile regulation, myosin light chain phosphorylation, and the effects of disease‑associated mutations in myosin heavy chains.

Application
Selection Property
Validation Focus
P2X receptor subtype discrimination
Partial agonist potency context
Submaximal P2X activation assays; stable agonist concentration in high ATPDase tissues
Myosin ATPase intermediate trapping
Non‑productive substrate kinetics
Chemomechanical intermediate capture; stopped‑flow / fluorescence studies
Poly(A) polymerase chain termination
Chain‑terminator substrate specificity
Polyadenylation inhibition assays; mRNA processing mechanistic studies
Smooth muscle myosin isoform activation
Isoform‑selective activation
Smooth vs skeletal muscle contractility assays; myosin regulatory light chain studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Br-ATP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.